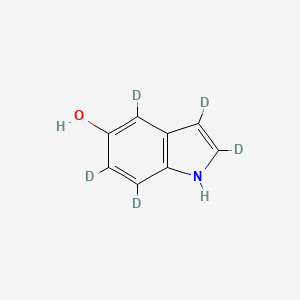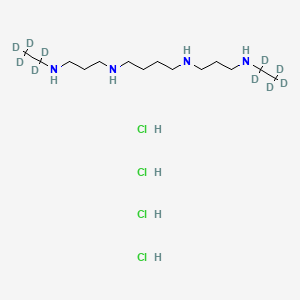
N(1),N(12)-Diethylspermine-d10 (tetrahydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N(1),N(12)-Diethylspermine-d10 (tetrahydrochloride) is a synthetic polyamine analog known for its potent antineoplastic properties. It is primarily used as an inhibitor of polyamine synthases and a suppressor of mitochondrial DNA synthesis. This compound is particularly significant in cancer research due to its ability to inhibit cell growth in cultured cells and animal tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N(1),N(12)-Diethylspermine-d10 (tetrahydrochloride) typically involves the alkylation of spermine with ethyl groups. The process begins with the protection of the primary amine groups of spermine, followed by the selective alkylation of the secondary amine groups with ethyl halides. The final step involves deprotection and purification to obtain the tetrahydrochloride salt form .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in a solvent such as water or ethanol, and the product is isolated through crystallization or precipitation techniques .
Chemical Reactions Analysis
Types of Reactions: N(1),N(12)-Diethylspermine-d10 (tetrahydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound back to its parent amine form.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides or aryl halides in the presence of a base are typical reagents for substitution reactions.
Major Products:
Oxidation: N(1),N(12)-Diethylspermine-d10 N-oxides.
Reduction: Spermine derivatives.
Substitution: Various N-alkyl or N-aryl spermine derivatives.
Scientific Research Applications
N(1),N(12)-Diethylspermine-d10 (tetrahydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other polyamine analogs and as a model compound for studying polyamine interactions.
Biology: Investigated for its role in cellular processes, including DNA synthesis and cell growth regulation.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its antineoplastic properties.
Industry: Utilized in the development of novel materials and as a stabilizer in various formulations
Mechanism of Action
The mechanism of action of N(1),N(12)-Diethylspermine-d10 (tetrahydrochloride) involves the inhibition of polyamine synthases, which are enzymes critical for polyamine biosynthesis. By inhibiting these enzymes, the compound disrupts the synthesis of polyamines, leading to the suppression of cell growth and proliferation. Additionally, it suppresses mitochondrial DNA synthesis, further contributing to its antineoplastic effects .
Comparison with Similar Compounds
- N(1),N(12)-Diethylspermine (tetrahydrochloride)
- N(1),N(11)-Diethylnorspermine (tetrahydrochloride)
- Triethylenetetramine (tetrahydrochloride)
Comparison: N(1),N(12)-Diethylspermine-d10 (tetrahydrochloride) is unique due to its deuterium labeling (d10), which makes it particularly useful in metabolic studies and tracing experiments. Compared to its non-deuterated analogs, it provides more precise data in research applications. Additionally, its potent inhibition of polyamine synthases and suppression of mitochondrial DNA synthesis distinguish it from other similar compounds .
Properties
Molecular Formula |
C14H38Cl4N4 |
|---|---|
Molecular Weight |
414.3 g/mol |
IUPAC Name |
N,N'-bis[3-(1,1,2,2,2-pentadeuterioethylamino)propyl]butane-1,4-diamine;tetrahydrochloride |
InChI |
InChI=1S/C14H34N4.4ClH/c1-3-15-11-7-13-17-9-5-6-10-18-14-8-12-16-4-2;;;;/h15-18H,3-14H2,1-2H3;4*1H/i1D3,2D3,3D2,4D2;;;; |
InChI Key |
SCYOBNRPMHJGLB-UHYPLDATSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])NCCCNCCCCNCCCNC([2H])([2H])C([2H])([2H])[2H].Cl.Cl.Cl.Cl |
Canonical SMILES |
CCNCCCNCCCCNCCCNCC.Cl.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


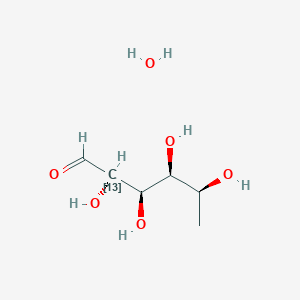
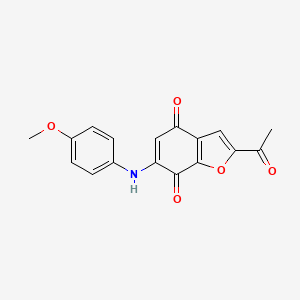
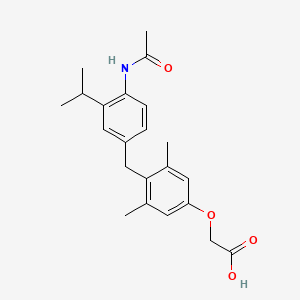
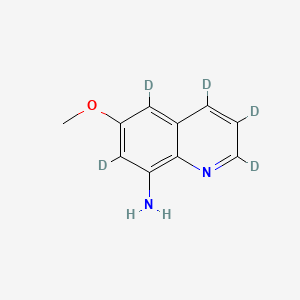
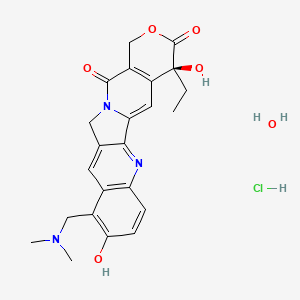
![4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[3-[4-[4-(2,6-dioxopiperidin-3-yl)phenyl]piperazin-1-yl]propyl]benzamide](/img/structure/B12409185.png)



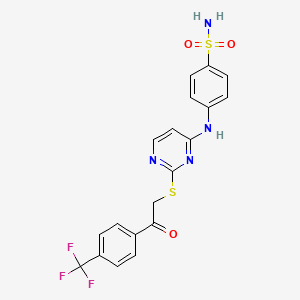
![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409241.png)


